molecular formula C9H10O4 B101626 3-Methoxy-4-hydroxyphenylglycolaldehyde CAS No. 17592-23-3

3-Methoxy-4-hydroxyphenylglycolaldehyde

Cat. No.: B101626
CAS No.: 17592-23-3
M. Wt: 182.17 g/mol
InChI Key: VISAJVAPYPFKCL-UHFFFAOYSA-N
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Description

3-Methoxy-4-hydroxyphenylglycolaldehyde: is a member of the class of glycolaldehydes. It is structurally characterized by a glycolaldehyde moiety attached to a phenyl ring substituted with a methoxy group at the 3-position and a hydroxy group at the 4-position. This compound is a metabolite of norepinephrine degradation and plays a significant role in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde typically involves the hydroxylation and methoxylation of a phenylglycolaldehyde precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxy-4-hydroxyphenylglycolaldehyde can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-4-hydroxyphenylglycolaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: In biological research, this compound is studied for its role as a metabolite in the degradation of norepinephrine. It is used as a biomarker for sympathetic nervous system activity.

Medicine: Research into this compound has implications for understanding and treating conditions related to norepinephrine metabolism, such as depression and schizophrenia.

Mechanism of Action

3-Methoxy-4-hydroxyphenylglycolaldehyde exerts its effects primarily through its role in the metabolism of norepinephrine. It is formed by the action of monoamine oxidase (MAO) on norepinephrine, followed by further enzymatic modifications. The compound is involved in the regulation of norepinephrine levels in the brain and peripheral tissues, influencing various physiological processes .

Comparison with Similar Compounds

    3,4-Dihydroxymandelaldehyde: A functional parent compound with similar structural features.

    4-Hydroxy-3-methoxymandelaldehyde: Another related compound with a methoxy group at the 3-position and a hydroxy group at the 4-position.

Uniqueness: 3-Methoxy-4-hydroxyphenylglycolaldehyde is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and role in biological systems. Its involvement in norepinephrine metabolism distinguishes it from other similar compounds .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,8,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISAJVAPYPFKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331518
Record name AG-E-26326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxy-4-hydroxyphenylglycolaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17592-23-3
Record name 3-Methoxy-4-hydroxyphenylglycolaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17592-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-E-26326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-hydroxyphenylglycolaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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